molecular formula C15H11ClN4O B6030138 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL

1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL

Cat. No.: B6030138
M. Wt: 298.73 g/mol
InChI Key: KMZGIUJBTYFKMG-MFOYZWKCSA-N
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Description

1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a naphthalene ring system substituted with a hydrazone linkage and a chloropyridazine moiety

Preparation Methods

The synthesis of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL typically involves the following steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 6-chloropyridazine-3-amine with hydrazine to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then reacted with 2-hydroxy-1-naphthaldehyde under acidic conditions to form the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.

Chemical Reactions Analysis

1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.

    Materials Science: Its unique structural features may be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for synthetic chemists.

Mechanism of Action

The mechanism of action of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is not well-characterized. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The hydrazone linkage and chloropyridazine moiety may play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(Z)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-14-7-8-15(20-18-14)19-17-9-12-11-4-2-1-3-10(11)5-6-13(12)21/h1-9,21H,(H,19,20)/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZGIUJBTYFKMG-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NN=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=NN=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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